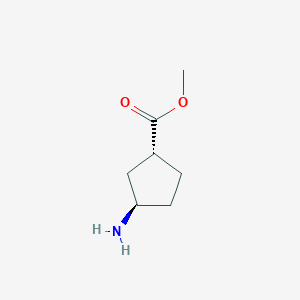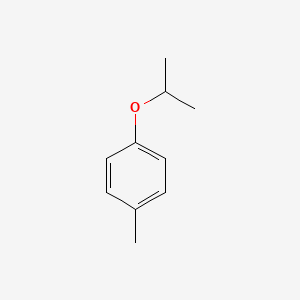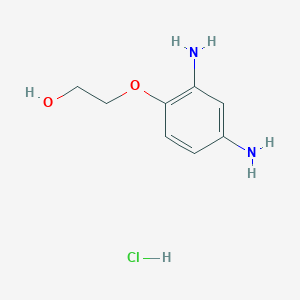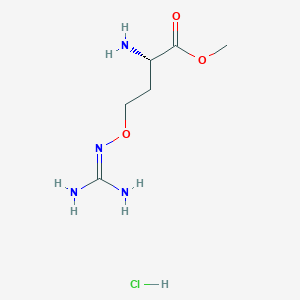
trans-Methyl 3-aminocyclopentane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-3-Aminocyclopentanecarboxylate de méthyle: est un composé organique de formule moléculaire C7H13NO2. Il s'agit d'un dérivé du cyclopentane, comportant un groupe amino et un groupe ester carboxylate. Ce composé est intéressant dans divers domaines de la chimie et de la recherche pharmaceutique en raison de sa structure et de sa réactivité uniques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: La synthèse du trans-3-aminocyclopentanecarboxylate de méthyle implique généralement les étapes suivantes :
Formation de dérivé cyclopentane: La matière première, le cyclopentane, subit une série de réactions pour introduire les groupes fonctionnels nécessaires.
Amination: L'introduction du groupe amino est obtenue par des réactions de substitution nucléophile.
Estérification: Le groupe ester carboxylate est introduit par des réactions d'estérification, souvent en utilisant du méthanol et un catalyseur acide.
Méthodes de production industrielle: Dans un contexte industriel, la production de trans-3-aminocyclopentanecarboxylate de méthyle peut impliquer :
Synthèse en vrac: Synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour maximiser le rendement et la pureté.
Purification: Des techniques telles que la cristallisation, la distillation et la chromatographie sont utilisées pour purifier le composé.
Analyse Des Réactions Chimiques
Types de réactions:
Oxydation: Le trans-3-aminocyclopentanecarboxylate de méthyle peut subir des réactions d'oxydation pour former les dérivés oxo correspondants.
Réduction: Les réactions de réduction peuvent convertir le groupe ester carboxylate en alcool.
Substitution: Le groupe amino peut participer à des réactions de substitution, formant divers dérivés.
Réactifs et conditions courants:
Oxydation: Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.
Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution: Des réactifs comme les halogénoalcanes ou les chlorures d'acyle sont utilisés dans les réactions de substitution.
Principaux produits:
Produits d'oxydation: Dérivés oxo du cycle cyclopentane.
Produits de réduction: Dérivés d'alcool.
Produits de substitution: Divers dérivés du cyclopentane substitués.
Applications de la recherche scientifique
Chimie:
Synthèse de molécules complexes: Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Catalyse: Agit comme ligand dans les réactions catalytiques.
Biologie:
Inhibition enzymatique: Étudié pour son potentiel en tant qu'inhibiteur enzymatique dans les voies biochimiques.
Médecine:
Développement de médicaments: Exploré comme composé principal potentiel dans le développement de nouveaux produits pharmaceutiques.
Industrie:
Science des matériaux: Utilisé dans la synthèse de nouveaux matériaux aux propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action du trans-3-aminocyclopentanecarboxylate de méthyle implique son interaction avec des cibles moléculaires telles que les enzymes ou les récepteurs. Le groupe amino peut former des liaisons hydrogène, tandis que le groupe ester peut participer à des interactions hydrophobes. Ces interactions peuvent moduler l'activité des molécules cibles, conduisant à divers effets biologiques.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in biochemical pathways.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Industry:
Material Science: Utilized in the synthesis of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of trans-Methyl 3-aminocyclopentane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the ester group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires:
trans-3-Aminocyclohexanecarboxylate de méthyle: Structure similaire mais avec un cycle à six chaînons.
cis-3-Aminocyclopentanecarboxylate de méthyle: Structure similaire mais avec un arrangement spatial différent des groupes amino et ester.
Unicité:
Taille du cycle: Le cycle à cinq chaînons du trans-3-aminocyclopentanecarboxylate de méthyle confère des propriétés stériques et électroniques uniques.
Configuration trans: La configuration trans des groupes amino et ester affecte sa réactivité et son interaction avec d'autres molécules.
Propriétés
Formule moléculaire |
C7H13NO2 |
|---|---|
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
methyl (1R,3R)-3-aminocyclopentane-1-carboxylate |
InChI |
InChI=1S/C7H13NO2/c1-10-7(9)5-2-3-6(8)4-5/h5-6H,2-4,8H2,1H3/t5-,6-/m1/s1 |
Clé InChI |
MLVGJFMHFIQWQZ-PHDIDXHHSA-N |
SMILES isomérique |
COC(=O)[C@@H]1CC[C@H](C1)N |
SMILES canonique |
COC(=O)C1CCC(C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![butyl({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11727948.png)

![2-amino-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylbutanamide](/img/structure/B11727957.png)



![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11727974.png)
![N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11727979.png)
![5-{[(6-Methylpyridin-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11727990.png)



![N-{[4-(dimethylamino)phenyl]methyl}-1-ethyl-5-methyl-1H-pyrazol-4-amine](/img/structure/B11728018.png)
![1-(2,2-difluoroethyl)-N-[(2,3-difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11728019.png)
